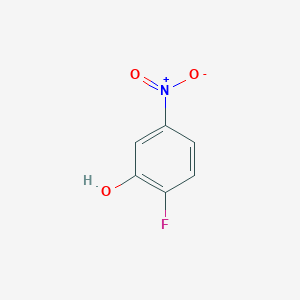

2-Fluoro-5-nitrophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-fluoro-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO3/c7-5-2-1-4(8(10)11)3-6(5)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRLFZAMCVAQLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80634509 | |

| Record name | 2-Fluoro-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22510-08-3 | |

| Record name | 2-Fluoro-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Fluoro-5-nitrophenol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-5-nitrophenol is a valuable and versatile chemical intermediate, distinguished by its unique substitution pattern that imparts specific reactivity. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed safety information, and its significant applications in the synthesis of pharmaceuticals, agrochemicals, and other specialty materials. The strategic placement of the fluoro, nitro, and hydroxyl groups on the benzene (B151609) ring makes it a key building block in modern organic synthesis, particularly in the construction of complex molecular architectures.

Chemical and Physical Properties

This compound, with the CAS number 22510-08-3, is a solid at room temperature. Its key properties are summarized in the table below for easy reference. The presence of both an electron-withdrawing nitro group and a fluorine atom activates the aromatic ring, making it susceptible to nucleophilic aromatic substitution.[1]

| Property | Value | Reference(s) |

| CAS Number | 22510-08-3 | [2] |

| Molecular Formula | C₆H₄FNO₃ | [2] |

| Molecular Weight | 157.10 g/mol | [2] |

| Melting Point | 113-119 °C | |

| Boiling Point | 256.7 °C at 760 mmHg | |

| Physical Form | Solid | |

| Purity | ≥98% | [2] |

| Storage Temperature | Room temperature |

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. The compound is harmful if swallowed, in contact with skin, or inhaled.[3] It is also corrosive and can cause serious eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.

| Hazard Information | Details | Reference(s) |

| GHS Pictograms | GHS05 (Corrosive), GHS07 (Harmful) | |

| Signal Word | Danger | |

| Hazard Statements | H302, H315, H317, H318, H410 | |

| Precautionary Statements | P261, P264, P270, P272, P273, P280, P302+P352, P330, P391, P501 |

Synthesis of this compound

While specific industrial synthesis routes for this compound are proprietary, a common laboratory-scale approach involves the nitration of a corresponding fluorophenol. A general procedure for the synthesis of a related isomer, 5-fluoro-2-nitrophenol (B146956), is presented here, which can be adapted. This synthesis involves a two-step process starting from 2,4-difluoronitrobenzene (B147775).

Experimental Protocol: Synthesis of 5-Fluoro-2-nitrophenol

Step 1: Synthesis of 5-Fluoro-2-nitroaniline (B53378)

-

In a 500 mL reaction flask, add 159 g (1 mol) of 2,4-difluoronitrobenzene to 127.5 g of concentrated ammonia (B1221849) water at room temperature.

-

Initiate stirring and slowly increase the temperature to 40°C. Maintain this temperature for 3 hours.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to 5-10°C with continuous stirring to induce crystallization.

-

Collect the precipitated 5-fluoro-2-nitroaniline by filtration. A typical yield is around 98%.

Step 2: Synthesis of 5-Fluoro-2-nitrophenol

-

Dissolve the 5-fluoro-2-nitroaniline obtained in the previous step in an aqueous solution of sulfuric acid.

-

Cool the solution to 0-10°C in an ice bath.

-

Slowly add a 30-35.6% aqueous solution of sodium nitrite (B80452) dropwise to the cooled solution, maintaining the temperature between 0-10°C.

-

After the addition is complete, continue stirring the reaction mixture at 0-10°C for 0.5-1 hour.

-

Gradually raise the temperature to 90-95°C over 1-2 hours and maintain it for 1 hour.

-

The resulting 5-fluoro-2-nitrophenol can then be isolated and purified using standard laboratory techniques.

Applications in Organic Synthesis

This compound is a key building block for the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the reactivity of its functional groups.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom is an excellent leaving group in nucleophilic aromatic substitution reactions, especially due to the activating effect of the ortho- and para-directing nitro group. This allows for the facile introduction of various nucleophiles at the C-2 position.

Williamson Ether Synthesis

The phenolic hydroxyl group can be deprotonated to form a phenoxide, which is a potent nucleophile for Williamson ether synthesis. This reaction allows for the formation of an ether linkage by reacting the phenoxide with an alkyl halide.

General Experimental Protocol for Williamson Ether Synthesis:

-

In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., DMF or THF).

-

Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to the solution and stir until the deprotonation is complete.

-

Slowly add the desired alkyl halide (1-1.2 equivalents) to the reaction mixture.

-

Heat the reaction mixture to an appropriate temperature and monitor its progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Suzuki-Miyaura Cross-Coupling

While the fluorine atom can participate in cross-coupling reactions, it is often the case that the phenolic hydroxyl group is first converted to a better leaving group, such as a triflate (-OTf). The resulting aryl triflate can then undergo Suzuki-Miyaura cross-coupling with a boronic acid in the presence of a palladium catalyst to form a new carbon-carbon bond.

General Experimental Protocol for Suzuki-Miyaura Coupling (of the corresponding triflate):

-

To a solution of the aryl triflate derived from this compound (1 equivalent) and the desired boronic acid (1.2-1.5 equivalents) in a suitable solvent (e.g., dioxane, toluene, or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110°C) and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Role in Drug Discovery and Development

Nitroaromatic compounds are a significant class of molecules in medicinal chemistry, with many exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[4] The nitro group can be reduced in vivo to form reactive nitroso and hydroxylamine (B1172632) intermediates, which can exert cytotoxic effects. The presence of a fluorine atom can enhance the metabolic stability and bioavailability of a drug molecule.

While specific signaling pathways for derivatives of this compound are not extensively documented in publicly available literature, its use as a scaffold allows for the synthesis of a diverse range of compounds that can be screened for activity against various biological targets. The general mechanism of action for many nitro-containing drugs involves their reduction by nitroreductase enzymes, leading to the generation of reactive nitrogen species that can damage cellular macromolecules.

Conclusion

This compound is a chemical intermediate of significant value to the research and development community, particularly in the pharmaceutical and fine chemical sectors. Its well-defined reactivity, stemming from the strategic positioning of its functional groups, allows for its use in a variety of important synthetic transformations. This guide has provided a detailed overview of its properties, safe handling procedures, and key applications, equipping researchers and scientists with the foundational knowledge to effectively utilize this versatile building block in their synthetic endeavors.

References

An In-Depth Technical Guide to 2-Fluoro-5-nitrophenol: A Key Building Block in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-5-nitrophenol, a crucial chemical intermediate. The document details its chemical identity, physicochemical properties, synthesis protocols, and its significant role in the development of complex molecules, particularly active pharmaceutical ingredients (APIs).

Chemical Structure and IUPAC Name

This compound is an aromatic organic compound featuring a phenol (B47542) backbone substituted with a fluorine atom at the ortho-position and a nitro group at the meta-position relative to the hydroxyl group. This specific arrangement of functional groups imparts unique reactivity to the molecule, making it a versatile precursor in organic synthesis.[1]

IUPAC Name: this compound[2]

Chemical Structure:

Caption: Synthetic pathway of this compound.

Caption: Role of this compound as a building block for a hypothetical EGFR inhibitor.

Conclusion

This compound is a chemical intermediate of significant interest to the research and development community, particularly in the field of medicinal chemistry. Its well-defined structure, predictable reactivity, and the strategic placement of its functional groups make it an invaluable tool for the synthesis of novel compounds with potential therapeutic applications. The protocols and data presented in this guide offer a solid foundation for researchers looking to utilize this versatile molecule in their synthetic endeavors.

References

An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable synthetic pathway for 2-Fluoro-5-nitrophenol. Direct nitration of fluorophenol isomers is discussed and deemed challenging due to regioselectivity. A more practical multi-step synthesis commencing from 3-fluoroaniline (B1664137) is presented, including detailed experimental protocols, quantitative data, and a workflow visualization.

Introduction: The Challenge of Direct Nitration

The synthesis of this compound presents a regiochemical challenge. The hydroxyl group of a phenol (B47542) is a strongly activating ortho-, para-director in electrophilic aromatic substitution, while the fluorine atom is a deactivating ortho-, para-director. Consequently, direct nitration of any of the three fluorophenol isomers (2-fluorophenol, 3-fluorophenol, or 4-fluorophenol) would preferentially yield nitro groups at positions ortho and para to the hydroxyl group, not meta. This makes the formation of this compound, where the nitro group is meta to the hydroxyl group, an unfavorable and low-yield process via direct nitration. Therefore, a multi-step synthetic approach is necessary to achieve the desired substitution pattern.

Proposed Multi-Step Synthetic Pathway

A more feasible route to this compound begins with a starting material where the relative positions of the fluorine and a precursor to the hydroxyl group are already established. A logical and documented approach involves a four-step synthesis starting from 3-fluoroaniline, as illustrated in the workflow below. This pathway involves:

-

Protection of the amino group: The amino group of 3-fluoroaniline is protected to prevent unwanted side reactions during the subsequent nitration step.

-

Nitration: A nitro group is introduced onto the aromatic ring.

-

Deprotection: The protecting group is removed to yield 3-fluoro-4-nitroaniline (B181641).

-

Diazotization and Hydrolysis: The amino group of 3-fluoro-4-nitroaniline is converted to a diazonium salt, which is then hydrolyzed to the final product, this compound.

Caption: Proposed Synthesis of this compound

Quantitative Data

The following tables summarize the quantitative data for the key steps in the proposed synthesis, based on reported procedures for analogous reactions.

Table 1: Synthesis of 3-Fluoro-4-nitroaniline

| Step | Starting Material | Reagents | Reaction Conditions | Product | Yield (%) | Reference |

| 1. Protection | 3-Fluoroaniline | Benzaldehyde | 80°C, 1 hour | N-(3-Fluorophenyl)methanimine | Not Isolated | [1] |

| 2. Nitration | N-(3-Fluorophenyl)methanimine | HNO₃, H₂SO₄ | 0°C | Protected 3-Fluoro-4-nitroaniline | Not Isolated | [1] |

| 3. Deprotection | Protected 3-Fluoro-4-nitroaniline | Saturated aq. K₂CO₃ | Room Temperature | 3-Fluoro-4-nitroaniline | 35 (overall) | [1] |

Table 2: Synthesis of this compound from 3-Fluoro-4-nitroaniline (Analogous Reaction Data)

| Step | Starting Material | Reagents | Reaction Conditions | Product | Yield (%) | Reference |

| 4. Diazotization & Hydrolysis | m-Nitroaniline | NaNO₂, H₂SO₄, H₂O | Diazotization: <10°C; Hydrolysis: Boiling | m-Nitrophenol | 81-86 | [1] |

Detailed Experimental Protocols

The following protocols are adapted from established procedures for similar transformations and should be performed by trained professionals in a controlled laboratory setting with appropriate personal protective equipment.

Synthesis of 3-Fluoro-4-nitroaniline[1]

Step 1 & 2: Protection and Nitration

-

In a suitable reaction vessel, combine 58 g of 3-fluoroaniline with 58 mL of benzaldehyde.

-

Heat the mixture to 80°C and maintain for 1 hour with stirring.

-

Cool the reaction mixture in an ice bath and add 200 mL of sulfuric acid.

-

Continue stirring at room temperature until the solid is completely dissolved.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a pre-cooled mixture of 36 mL of nitric acid and 120 mL of sulfuric acid dropwise, ensuring the reaction temperature remains at 0°C.

-

After the addition is complete, stir the mixture at 0°C for an additional hour.

Step 3: Deprotection and Isolation

-

Collect the solid precipitate from the nitration reaction by filtration.

-

Pour the collected solid into a saturated aqueous solution of potassium carbonate.

-

Extract the product into ethyl acetate (B1210297). Separate the organic and aqueous layers.

-

Extract the aqueous phase twice more with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography using a 40% ethyl acetate in hexane (B92381) solution as the eluent to yield 3-fluoro-4-nitroaniline. The reported yield for the overall process is 35%.

Synthesis of this compound from 3-Fluoro-4-nitroaniline (Adapted from an Analogous Procedure)[1]

Step 4: Diazotization and Hydrolysis

-

In a 5-liter flask, prepare a solution of 120 mL of concentrated sulfuric acid in 1 liter of water.

-

Add 156 g (1.0 mol) of 3-fluoro-4-nitroaniline to the dilute sulfuric acid and stir to obtain a fine suspension.

-

Cool the suspension to below 10°C in an ice-salt bath.

-

While stirring vigorously, add a solution of 72 g (1.04 mol) of sodium nitrite (B80452) in 180 mL of water dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, continue stirring for a few minutes. The reaction mixture should be clear at this point.

-

In a separate 12-liter flask, prepare a solution of 40 mL of concentrated sulfuric acid in 400 mL of water and bring it to a boil.

-

Add the cold diazonium salt solution to the boiling dilute sulfuric acid solution. A vigorous evolution of nitrogen will occur.

-

Continue to boil the mixture for approximately one hour, during which the this compound will steam distill.

-

Collect the distillate until the product ceases to come over.

-

Cool the distillate in an ice bath to induce crystallization of the this compound.

-

Collect the crystalline product by filtration and dry. The expected yield, based on the analogous reaction with m-nitroaniline, is in the range of 81-86%.

Conclusion

The synthesis of this compound from fluorophenol via direct nitration is not a practical approach due to unfavorable regioselectivity. A more effective and viable multi-step synthesis starting from 3-fluoroaniline has been outlined. This pathway, involving protection, nitration, deprotection, and a final diazotization-hydrolysis sequence, provides a logical and experimentally supported route to the target molecule. The provided protocols and data, based on analogous and reported procedures, offer a comprehensive guide for researchers and professionals in the field of drug development and chemical synthesis.

References

Spectroscopic Analysis of 2-Fluoro-5-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 2-Fluoro-5-nitrophenol (CAS No. 22510-08-3). The document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, alongside standardized experimental protocols for data acquisition. This information is critical for substance identification, purity assessment, and structural elucidation in research and development settings.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 22510-08-3 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₆H₄FNO₃ | [1][3] |

| Molecular Weight | 157.10 g/mol | [1][3][4][6] |

| Physical Form | Solid | [4] |

| Melting Point | 113-119 °C | [4] |

| IUPAC Name | This compound | [3][4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopic Data (Predicted)

The following table outlines the predicted proton NMR chemical shifts for this compound. Note that experimental values may vary slightly based on solvent and concentration.

| Chemical Shift (δ/ppm) | Multiplicity | Assignment |

| 10.99 | Singlet (s) | 1H, Ar-OH |

| 7.78 | Doublet of doublets (dd) | 1H, Ar-H |

| 7.73 | Doublet of doublet of doublets (ddd) | 1H, Ar-H |

| 7.44 | Doublet of doublets (dd) | 1H, Ar-H |

| Data sourced from iChemical prediction.[8] |

¹³C NMR Spectroscopic Data

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Characteristic IR Absorptions

The table below lists the expected characteristic infrared absorption frequencies for the functional groups in this compound.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3500 - 3200 | O-H | Stretching (broad) |

| 3100 - 3000 | C-H | Aromatic Stretching |

| 1600 - 1475 | C=C | Aromatic Ring Stretching |

| 1550 - 1475 | N-O | Asymmetric Nitro Stretching |

| 1360 - 1290 | N-O | Symmetric Nitro Stretching |

| 1260 - 1180 | C-O | Phenolic Stretching |

| 1250 - 1020 | C-F | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and formula.

Mass Spectrometry Data

| Parameter | Value | Reference |

| Monoisotopic Mass | 157.01752 Da | [3] |

| Molecular Ion [M]⁺ | m/z 157 | [3] |

| Key Fragments | Expected fragments may arise from the loss of the nitro group (-NO₂, m/z 46), the hydroxyl group (-OH, m/z 17), or carbon monoxide (-CO, m/z 28). |

Experimental Protocols

The following sections provide detailed, standardized methodologies for acquiring the spectroscopic data presented.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for preparing a sample of this compound for ¹H and ¹³C NMR analysis.

-

Sample Preparation:

-

Accurately weigh 5-25 mg of the solid this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

-

Ensure the sample is fully dissolved. Gentle vortexing or warming may be applied if necessary.

-

-

Sample Filtration:

-

To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.

-

-

Data Acquisition:

-

Insert the capped NMR tube into the spectrometer's spinner turbine.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H spectrum.

-

If required, acquire the proton-decoupled ¹³C spectrum. A longer acquisition time will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data (Free Induction Decay).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

-

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the thin solid film method for analyzing a solid sample like this compound.

-

Sample Preparation:

-

Place a small amount (approx. 2-5 mg) of solid this compound into a small vial.

-

Add a few drops of a volatile solvent (e.g., dichloromethane (B109758) or acetone) to completely dissolve the solid.

-

-

Film Deposition:

-

Using a pipette, transfer one or two drops of the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).

-

Allow the solvent to fully evaporate, leaving a thin, even film of the solid sample on the plate.

-

-

Data Acquisition:

-

Place the salt plate into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Protocol 3: Mass Spectrometry (MS)

This protocol outlines a general procedure for analyzing this compound using electrospray ionization (ESI) mass spectrometry.

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent like methanol (B129727) or acetonitrile.

-

Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with the mass spectrometer (e.g., methanol, acetonitrile, or water, often with 0.1% formic acid).

-

Filter the final solution if any solid is present.

-

Transfer the diluted sample to an appropriate autosampler vial.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.

-

The sample is ionized, typically using electrospray ionization (ESI).

-

The generated ions are transferred into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion.

-

-

Data Processing:

-

The software generates a mass spectrum, which is a plot of relative ion intensity versus m/z.

-

Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain structural information.

-

Logical Relationship of Spectroscopic Data

The combination of NMR, IR, and MS provides complementary information that, when used together, allows for the unambiguous structural confirmation of this compound.

References

- 1. 22510-08-3 | this compound - Capot Chemical [capotchem.com]

- 2. 22510-08-3|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | C6H4FNO3 | CID 23498100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 22510-08-3 [sigmaaldrich.com]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. scbt.com [scbt.com]

- 7. This compound (1 x 250 mg) | Reagentia [reagentia.eu]

- 8. This compound, CAS No. 22510-08-3 - iChemical [ichemical.com]

A Technical Guide to the Solubility of 2-Fluoro-5-nitrophenol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility Profile of 2-Fluoro-5-nitrophenol

The solubility of an organic compound is primarily governed by its polarity and the principle of "like dissolves like." this compound is a polar molecule due to the presence of a hydroxyl (-OH), a nitro (-NO2), and a fluoro (-F) group. The interplay of these functional groups dictates its interaction with various solvents. The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. This prediction is based on the general solubility of nitrophenols and related fluorinated aromatic compounds.[2][3][4][5][6][7][8]

| Solvent Class | Example Solvents | Predicted Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, leading to strong interactions with protic solvents like alcohols.[8] Nitrophenols are generally very soluble in alcohols.[3][4][5] |

| Polar Aprotic | Acetone, Acetonitrile (B52724), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents can accept hydrogen bonds from the phenolic proton and have large dipole moments, which allows them to effectively solvate polar molecules.[9][10][11][12] Acetone and acetonitrile are noted as good solvents for nitrophenols.[2][4][5][8][13] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are polar enough to dissolve many organic compounds. Diethyl ether is a known solvent for nitrophenols.[3][4][5][8][13] |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | While less polar than protic or aprotic solvents, these can still dissolve moderately polar compounds. Chloroform is a known solvent for p-nitrophenol.[4][5][13] |

| Aromatic | Toluene, Benzene (B151609) | Low to Moderate | The aromatic ring of this compound will have favorable π-π stacking interactions with aromatic solvents. However, the polar functional groups will limit high solubility. 2-nitrophenol (B165410) shows good solubility in benzene due to intramolecular hydrogen bonding, a factor that may be less significant for the para-nitro substituted title compound.[14] |

| Non-polar | Hexane, Heptane | Low | The significant polarity of this compound makes it unlikely to be highly soluble in non-polar aliphatic solvents.[8] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of a solid compound like this compound in an organic solvent at a specific temperature.

Objective: To quantitatively determine the equilibrium solubility of this compound in a given organic solvent at a constant temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed test tubes

-

Constant temperature water bath or incubator

-

Analytical balance (readable to 0.1 mg)

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a scintillation vial or test tube. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature water bath or incubator set to the desired temperature.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker can be used for this purpose.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the withdrawn sample through a 0.45 µm syringe filter into a pre-weighed, clean, and dry volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact volume of the filtered saturated solution.

-

Carefully evaporate the solvent from the volumetric flask using a gentle stream of nitrogen or by placing it in a fume hood. For less volatile solvents, a rotary evaporator may be used.

-

Once the solvent is completely evaporated, place the flask in an oven at a temperature below the melting point of this compound (melting point is 113-119 °C[15]) until a constant weight is achieved. This ensures all residual solvent is removed.

-

Allow the flask to cool to room temperature in a desiccator before weighing it on the analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty flask from the final weight of the flask with the dried solid.

-

The solubility can then be expressed in various units, such as:

-

g/L: (mass of dissolved solid in g) / (volume of solvent in L)

-

mol/L (Molarity): (moles of dissolved solid) / (volume of solvent in L)

-

g/100 mL: (mass of dissolved solid in g / volume of solvent in mL) * 100

-

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a new chemical entity like this compound.

Caption: A flowchart outlining the process for determining the solubility of a chemical compound.

References

- 1. nbinno.com [nbinno.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. nerd.wwnorton.com [nerd.wwnorton.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. This compound | 22510-08-3 [sigmaaldrich.com]

2-Fluoro-5-nitrophenol safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of 2-Fluoro-5-nitrophenol for Researchers and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for this compound (CAS No. 22510-08-3), a key intermediate in the pharmaceutical and fine chemical industries.[1] Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of experimental protocols.

Chemical Identification and Physical Properties

This compound is a substituted aromatic compound with the molecular formula C₆H₄FNO₃.[2][3] Its structure consists of a phenol (B47542) ring with a fluorine atom at the ortho position and a nitro group at the meta position relative to the hydroxyl group. This arrangement of functional groups makes it a versatile building block in organic synthesis.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 157.10 g/mol | [2][3] |

| Appearance | Solid | ChemScene |

| Melting Point | 113-119 °C | Sigma-Aldrich |

| Boiling Point | 256.7 °C at 760 mmHg | Sigma-Aldrich |

| CAS Number | 22510-08-3 | [2][3] |

| Molecular Formula | C₆H₄FNO₃ | [2][3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The aggregated GHS information from multiple suppliers indicates that it is harmful if swallowed, in contact with skin, or if inhaled.[2][3]

Table 2: GHS Classification for this compound

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | 위험 | Warning | H302: Harmful if swallowed[2][3] |

| Acute Toxicity, Dermal | Category 4 | 위험 | Warning | H312: Harmful in contact with skin[2] |

| Skin Corrosion/Irritation | Category 2 | 위험 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1 | 부식 | Danger | H318: Causes serious eye damage |

| Acute Toxicity, Inhalation | Category 4 | 위험 | Warning | H332: Harmful if inhaled[2] |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | 환경 | Warning | H410: Very toxic to aquatic life with long lasting effects |

Below is a logical diagram illustrating the general workflow for GHS hazard classification.

Handling Precautions and Personal Protective Equipment (PPE)

Safe handling of this compound is paramount to prevent exposure. All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

Engineering Controls:

-

Use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below recommended exposure limits.[5]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]

-

Skin Protection:

-

Respiratory Protection: If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[4][5]

Hygiene Measures:

-

Do not eat, drink, or smoke when using this product.[7]

-

Wash hands thoroughly after handling.[7]

-

Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.

Accidental Release Measures and Disposal

In the event of a spill, a clear and systematic response is necessary to mitigate exposure and environmental contamination.

The following diagram outlines a general workflow for handling a chemical spill.

Spill and Decontamination Procedures:

-

Evacuate personnel from the immediate area and ensure adequate ventilation.[4]

-

Avoid generating dust.[4] If necessary, moisten the material with a suitable solvent to minimize airborne particles.[6]

-

Wearing appropriate PPE, contain and collect the spilled material.[6] Place the waste in a sealed, labeled container for disposal.[4]

-

Do not allow the chemical to enter drains.[4]

Disposal:

-

This compound waste must be managed as hazardous waste and disposed of through an authorized hazardous waste management provider.[6] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6]

Experimental Protocols for Hazard Assessment

5.1. Acute Oral Toxicity - Up-and-Down Procedure (Based on OECD Guideline 425)

-

Principle: This method involves dosing single animals sequentially. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal, allowing for the estimation of the LD50 with a minimal number of animals.[8]

-

Test Animals: Healthy, young adult female rats are typically used.[8] Animals are fasted prior to dosing.[8]

-

Procedure:

-

A preliminary estimate of the LD50 is made. The first animal is dosed at a level just below this estimate.[8]

-

Animals are dosed sequentially, typically at 48-hour intervals.[8]

-

If an animal survives, the dose for the next animal is increased. If an animal dies, the dose is decreased.[8]

-

Animals are observed for signs of toxicity with special attention during the first 4 hours and daily thereafter for a total of 14 days.[8]

-

Body weights are recorded weekly.[8]

-

All animals are subjected to a gross necropsy at the end of the study.[8]

-

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.[8]

5.2. Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

-

Principle: This test assesses the potential of a substance to cause skin irritation or corrosion when applied to the skin of an animal.[9]

-

Test Animal: The albino rabbit is the preferred species.[9]

-

Procedure:

-

Approximately 24 hours before the test, fur is removed from a small area on the animal's back.[10]

-

The test substance (0.5 g for solids) is applied to the prepared skin and covered with a gauze patch.[10] Solids should be moistened with a suitable vehicle to ensure good skin contact.[10]

-

The exposure duration is typically 4 hours.[10]

-

After exposure, the patch and any residual test substance are removed.

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

-

Data Analysis: The severity of skin reactions is scored and categorized to determine the irritation potential.[9]

5.3. Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

-

Principle: This test evaluates the potential of a substance to cause eye irritation or corrosion when instilled into the eye of an animal.[11]

-

Test Animal: The albino rabbit is the preferred species.[11]

-

Procedure:

-

The eyes of each animal are examined 24 hours before the test to ensure they are free of defects.[11]

-

The test substance (0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.[11]

-

The eyelids are held together for about one second.[11]

-

The eyes are examined at 1, 24, 48, and 72 hours after instillation. The observation period may be extended to 21 days to assess the reversibility of effects.[11]

-

-

Data Analysis: The cornea, iris, and conjunctiva are scored for the severity of lesions to determine the irritation or corrosion potential.[11]

Potential Metabolic Pathway

While specific metabolic studies on this compound are not available, the metabolism of nitrophenols has been studied in animal models. The primary metabolic pathways involve Phase I (oxidation and reduction) and Phase II (conjugation) reactions.[12] The following diagram illustrates a plausible metabolic pathway for this compound based on the metabolism of related compounds.

This technical guide is intended to provide essential safety information for trained professionals. It is not a substitute for a comprehensive risk assessment, which should be conducted before any new or modified procedure involving this compound. Always consult the most recent Safety Data Sheet from your supplier and follow all institutional and regulatory guidelines.

References

- 1. www2.gov.bc.ca [www2.gov.bc.ca]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C6H4FNO3 | CID 23498100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. lobachemie.com [lobachemie.com]

- 8. oecd.org [oecd.org]

- 9. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

An In-depth Technical Guide to the Reactivity of Functional Groups in 2-Fluoro-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-nitrophenol is a versatile aromatic compound of significant interest in medicinal chemistry and drug development. Its trifunctional nature, featuring hydroxyl, nitro, and fluoro groups on a benzene (B151609) ring, provides a rich platform for a variety of chemical transformations. The electronic interplay between these functional groups dictates the molecule's reactivity, making a thorough understanding of their individual and collective behavior paramount for its effective utilization in the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the reactivity of each functional group, supported by quantitative data, detailed experimental protocols, and visual representations of reaction pathways.

Core Functional Groups and Their Electronic Effects

The reactivity of this compound is governed by the electronic properties of its three key functional groups:

-

Hydroxyl Group (-OH): As a moderately activating, ortho-, para-directing group, the hydroxyl group increases the electron density of the aromatic ring through resonance. However, its most significant role in this molecule is as a nucleophile and a proton donor, dictating its acidity.

-

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group, both through induction and resonance. It strongly deactivates the aromatic ring towards electrophilic substitution and, crucially, activates it towards nucleophilic aromatic substitution, particularly at the positions ortho and para to it.

-

Fluoro Group (-F): The fluorine atom is the most electronegative element, exhibiting a strong electron-withdrawing inductive effect. This effect, combined with the nitro group, further enhances the electrophilicity of the carbon atom to which it is attached, making it an excellent leaving group in nucleophilic aromatic substitution reactions.

Quantitative Data Summary

The following table summarizes key quantitative data related to the reactivity of the functional groups in this compound and related compounds.

| Parameter | Value/Range | Remarks |

| pKa (Hydroxyl Group) | Estimated to be < 7.2 | The presence of two strong electron-withdrawing groups (nitro and fluoro) significantly increases the acidity of the phenolic proton compared to phenol (B47542) (pKa ≈ 10). For comparison, the pKa of 2-nitrophenol (B165410) is 7.2.[1] |

| Nucleophilic Aromatic Substitution (SNAr) Reactivity | High | The fluorine atom is highly activated for displacement by nucleophiles due to the strong electron-withdrawing effects of the para-nitro group. |

| Nitro Group Reduction | Readily Achievable | The nitro group can be selectively reduced to an amino group under various conditions, providing a key synthetic handle. |

Reactivity of the Hydroxyl Group

The hydroxyl group of this compound readily undergoes reactions typical of phenols, including etherification and esterification.

Etherification (Williamson Ether Synthesis)

The phenoxide ion, formed by deprotonation of the hydroxyl group with a suitable base, acts as a potent nucleophile to displace a halide from an alkyl halide, forming an ether.

Caption: Williamson ether synthesis of this compound.

Esterification (Fischer Esterification)

In the presence of a strong acid catalyst, this compound can react with a carboxylic acid to form an ester. This reaction is reversible and is typically driven to completion by removing water.

Caption: Fischer esterification of this compound.

Reactivity of the Fluoro Group: Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the C2 position is highly activated towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro group at the para position stabilizes the intermediate Meisenheimer complex, facilitating the displacement of the fluoride (B91410) ion by a wide range of nucleophiles.

Caption: General mechanism for SNAr of this compound.

Common nucleophiles used in SNAr reactions with this compound include amines, alkoxides, and thiolates.

Reactivity of the Nitro Group: Reduction to an Amine

The nitro group can be readily reduced to a primary amine, providing a crucial functional group for further synthetic manipulations, such as amide bond formation or diazotization. Several methods are available for this transformation, with the choice of reagent depending on the presence of other sensitive functional groups in the molecule.

Caption: Reduction of the nitro group in this compound.

Experimental Protocols

Protocol 1: Etherification via Williamson Ether Synthesis

Objective: To synthesize a 2-fluoro-5-nitroalkoxybenzene derivative.

Materials:

-

This compound

-

Anhydrous potassium carbonate (K₂CO₃)

-

Alkyl halide (e.g., iodomethane, ethyl bromide)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Brine solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 2: Nucleophilic Aromatic Substitution with an Amine

Objective: To synthesize a 2-(alkylamino)-5-nitrophenol derivative.

Materials:

-

This compound

-

Primary or secondary amine (e.g., benzylamine, morpholine)

-

Potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DMSO.

-

Add the amine (1.2 eq) and potassium carbonate (2.0 eq) to the solution.

-

Heat the reaction mixture to 80-100 °C, monitoring by TLC.

-

After completion, cool the mixture and quench with water.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

Purify the residue by flash chromatography.[2]

Protocol 3: Reduction of the Nitro Group using Fe/HCl

Objective: To synthesize 2-Fluoro-5-aminophenol.

Materials:

-

This compound

-

Iron powder (Fe)

-

Concentrated hydrochloric acid (HCl)

-

Water

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (3.0-5.0 eq) to the suspension.

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly add concentrated HCl (catalytic amount to 1.0 eq) to the refluxing mixture.

-

Continue refluxing for 1-3 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Neutralize the filtrate with a saturated NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[3]

Caption: A generalized experimental workflow for reactions involving this compound.

Conclusion

This compound is a highly valuable and reactive building block in organic synthesis. The strategic arrangement of its hydroxyl, nitro, and fluoro functional groups allows for a diverse range of selective transformations. A comprehensive understanding of the electronic effects and reactivity of each group, as outlined in this guide, is essential for designing and executing efficient synthetic routes towards novel pharmaceuticals and other high-value chemical entities. The provided protocols serve as a foundation for the practical application of this versatile molecule in a research and development setting.

References

The Strategic Application of 2-Fluoro-5-nitrophenol in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the pivotal role of 2-Fluoro-5-nitrophenol as a versatile building block in medicinal chemistry, with a particular focus on its application in the synthesis of targeted therapeutics, most notably kinase inhibitors. Its unique structural characteristics render it an invaluable starting material for the development of novel drug candidates.

Introduction: The Versatility of a Fluorinated Phenolic Building Block

This compound is a key chemical intermediate whose utility in drug discovery is anchored in its distinct chemical functionalities.[1] The presence of a fluorine atom, a nitro group, and a phenolic hydroxyl group on the aromatic ring provides a unique combination of reactivity and property-modulating features. The electron-withdrawing nature of the nitro group and the fluorine atom activates the aromatic ring for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of complex pharmaceutical agents.[1] Furthermore, the incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance critical drug-like properties such as metabolic stability, lipophilicity, and target binding affinity.

Core Application: Synthesis of Kinase Inhibitors

A prominent application of this compound is in the synthesis of kinase inhibitors, a class of targeted therapies that has revolutionized cancer treatment. The phenol (B47542) moiety can be readily derivatized, and the activated fluoro- and nitro-substituted ring system allows for the facile introduction of various amine-containing heterocyclic scaffolds, which are common pharmacophores in kinase inhibitors.

Aurora Kinase Inhibitors

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development.[2][3][4] this compound serves as a valuable precursor for the synthesis of pyrimidine-based Aurora kinase inhibitors.

A notable example is the synthesis of nitroxide-labeled pyrimidine (B1678525) derivatives with potent anti-proliferative and Aurora kinase inhibitory activities.[5] In these syntheses, the 2-fluoro-5-nitrophenyl moiety is incorporated to explore structure-activity relationships and optimize target engagement.

Polo-Like Kinase 1 (PLK1) Inhibitors

Polo-like kinase 1 (PLK1) is another critical regulator of the cell cycle, with roles in mitotic entry, spindle formation, and cytokinesis.[6][7][8] Similar to Aurora kinases, PLK1 is often overexpressed in tumors, and its inhibition is a promising therapeutic strategy. The pyrimidine scaffold, often synthesized using precursors like this compound, is also a common feature in PLK1 inhibitors.

Quantitative Data Summary

The following table summarizes the inhibitory activity of a potent nitroxide-labeled pyrimidine derivative, which incorporates a fluorinated phenyl group, against Aurora kinases and its anti-proliferative effects on various cancer cell lines.

| Compound | Target | IC50 (nM) | Cell Line | Anti-proliferative IC50 (µM) |

| Butyl 2-(3-((5-fluoro-2-((4-((1-oxyl-2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl) phenyl) amino)pyrimidin-4-yl)amino)-1H-pyrazol-5-yl)acetate | Aurora A | 9.3 | HeLa | 0.89 |

| Aurora B | 2.8 | A549 | 1.25 | |

| MCF-7 | 11.41 | |||

| HCT116 | 2.33 |

Data extracted from a study on nitroxide labeled pyrimidines as Aurora kinase inhibitors.[5]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways of Aurora kinases and PLK1, which are key targets for inhibitors synthesized from this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Multiple Roles of PLK1 in Mitosis and Meiosis - ProQuest [proquest.com]

- 7. Multiple Roles of PLK1 in Mitosis and Meiosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Multiple Roles of PLK1 in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]

Role of 2-Fluoro-5-nitrophenol as a building block in organic synthesis

An In-depth Technical Guide on the Role of 2-Fluoro-5-nitrophenol as a Building Block in Organic Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile chemical intermediate that serves as a fundamental building block in the landscape of organic synthesis.[1] Its unique molecular architecture, featuring a phenol (B47542) group, a fluorine atom at the ortho position, and a nitro group in the para position relative to the hydroxyl group, provides a distinct combination of reactivity.[1] The electron-withdrawing nature of both the nitro group and the fluorine atom significantly activates the aromatic ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1] Simultaneously, the hydroxyl group offers a reactive site for traditional phenolic transformations such as etherification and esterification.[1][] This dual reactivity makes this compound an exceptionally valuable precursor for constructing complex molecules, particularly in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1]

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthesis. The following table summarizes its key quantitative data.

| Property | Value | Reference |

| CAS Number | 22510-08-3 | [1][3][4] |

| Molecular Formula | C₆H₄FNO₃ | [3][4] |

| Molecular Weight | 157.10 g/mol | [3] |

| Melting Point | 113-119 °C | [4] |

| Boiling Point | 256.7 °C at 760 mmHg | [4] |

| Appearance | Solid | [4] |

| Purity | ≥98% | [4] |

| InChI Key | WFRLFZAMCVAQLN-UHFFFAOYSA-N | [3][4] |

Core Reactivity and Synthetic Utility

The synthetic utility of this compound is primarily driven by two key reactive sites: the aromatic ring, which is activated for nucleophilic aromatic substitution (SNAr), and the phenolic hydroxyl group.

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is an excellent leaving group in SNAr reactions due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex. The strong electron-withdrawing nitro group further enhances this effect. This allows for the facile introduction of various nucleophiles, such as amines, alkoxides, and thiolates, at the C2 position.

-

Reactions of the Hydroxyl Group: The phenolic -OH group can be readily functionalized. A key reaction is the Williamson ether synthesis, where the phenol is deprotonated to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether.

These core reactivities allow for a logical, stepwise functionalization of the molecule, making it a strategic starting point for the synthesis of complex targets.

Application in the Synthesis of Quinazoline-Based Kinase Inhibitors

This compound is a valuable precursor for the synthesis of quinazoline (B50416) derivatives, a class of compounds known for their potent activity as tyrosine kinase inhibitors in cancer therapy. The following section outlines a representative synthetic pathway to a key quinazoline intermediate, starting from this compound.

Synthetic Scheme

References

A Comprehensive Technical Review of 2-Fluoro-5-nitrophenol and Its Derivatives in Chemical Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-5-nitrophenol is a versatile chemical intermediate that holds significant promise in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique structural features, including a reactive phenolic hydroxyl group, an electron-withdrawing nitro group, and a strategically positioned fluorine atom, make it an attractive scaffold for the synthesis of a diverse array of derivatives. The presence of the fluorine atom can enhance the metabolic stability, binding affinity, and lipophilicity of derivative compounds, properties that are highly desirable in drug development.[1] This technical guide provides a comprehensive review of this compound, including its chemical properties, synthetic routes to its derivatives, and a summary of the biological activities of analogous compounds. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate further research and application of this valuable building block.

Introduction to this compound

This compound (CAS No: 22510-08-3) is a substituted aromatic compound with the molecular formula C₆H₄FNO₃.[2] The molecule's reactivity is largely dictated by the interplay of its three functional groups. The electron-withdrawing nature of the nitro group and the fluorine atom activates the aromatic ring for nucleophilic aromatic substitution, while the phenolic hydroxyl group can readily participate in etherification, esterification, and other condensation reactions.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 157.10 g/mol | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Appearance | Solid | |

| Solubility | Soluble in many organic solvents |

Synthesis of this compound Derivatives

The chemical versatility of this compound allows for the synthesis of a wide range of derivatives. The primary reaction pathways involve the phenolic hydroxyl group and nucleophilic substitution on the aromatic ring.

Ether Derivatives

The synthesis of ether derivatives typically proceeds via a Williamson ether synthesis, where the phenoxide of this compound reacts with an alkyl or aryl halide.

Caption: Synthetic pathway for ether derivatives.

Ester Derivatives

Esterification can be achieved by reacting this compound with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) in the presence of a catalyst.

Schiff Base Derivatives

To synthesize Schiff base derivatives, the nitro group of this compound is first reduced to an amine, yielding 2-fluoro-5-aminophenol. This intermediate can then be condensed with various aldehydes or ketones to form the corresponding Schiff bases.

Caption: Two-step synthesis of Schiff base derivatives.

Experimental Protocols

The following are representative, detailed experimental protocols for the synthesis of derivatives analogous to those of this compound. These can be adapted for the specific target molecules.

General Protocol for Ether Synthesis

A mixture of a substituted phenol (B47542) (1.0 eq.), an appropriate alkyl or aryl halide (1.2 eq.), and anhydrous potassium carbonate (2.0 eq.) in dry N,N-dimethylformamide (DMF) is stirred at 60-80 °C for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-water and the resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography.

General Protocol for Schiff Base Synthesis

To a solution of an amino-phenol derivative (1.0 eq.) in ethanol (B145695), a solution of the desired aldehyde or ketone (1.0 eq.) in ethanol is added. A few drops of glacial acetic acid are added as a catalyst. The reaction mixture is then refluxed for 4-6 hours. After cooling to room temperature, the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the Schiff base.[3]

Biological Activities of Structurally Related Derivatives

While specific biological activity data for a wide range of this compound derivatives are not extensively reported in publicly available literature, the biological activities of structurally similar compounds provide valuable insights into their potential applications.

Anticancer Activity

Schiff bases derived from various substituted phenols and anilines have demonstrated significant anticancer activity. For instance, certain quinoline (B57606) and benzothiazole-containing Schiff's bases have shown promising cytotoxicity against MCF7 (breast cancer) and A549 (lung cancer) cell lines.[4] The presence of a fluorine atom in these structures is often correlated with enhanced activity.[4]

Table 1: Representative Anticancer Activity of Structurally Related Schiff Bases

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| 5c | MCF7 | 12.73 | [4] |

| 5f | MCF7 | 13.78 | [4] |

| 5i | MCF7 | 10.65 | [4] |

| 5c | A549 | 13.76 | [4] |

| 5f | A549 | 13.44 | [4] |

| 5i | A549 | 10.89 | [4] |

| 17 | HepG2 | 66.3 | [5] |

| 23 | MCF-7 | 60.8 | [5] |

Antimicrobial Activity

Nitro-substituted fluoroquinolones and other fluorinated heterocyclic compounds have well-established antibacterial properties. The introduction of various substituents can modulate the spectrum and potency of their antimicrobial effects. For example, certain 8-nitrofluoroquinolone derivatives have shown good activity against both Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) bacteria.[6]

Table 2: Representative Antimicrobial Activity of Structurally Related Compounds

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 9b | S. aureus | 0.65 | [6] |

| 11 | S. aureus | 0.58 | [6] |

| p-toluidine derivative | S. aureus | 2-5 | [6][7] |

| p-chloro aniline (B41778) derivative | S. aureus | 2-5 | [6][7] |

| aniline derivative | S. aureus | 2-5 | [6][7] |

| 3g | P. aeruginosa | 0.21 µM | [8] |

| 3g | E. coli | 0.21 µM | [8] |

Potential Mechanisms of Action

The biological activities of this compound derivatives can be attributed to several potential mechanisms, largely influenced by the nature of their substituents.

Enzyme Inhibition

Many biologically active molecules exert their effects by inhibiting specific enzymes. For instance, some pyrazole (B372694) derivatives have been investigated as topoisomerase inhibitors, which are crucial enzymes in DNA replication and repair.[9] The introduction of a 2-fluoro-5-nitrophenoxy moiety could potentially lead to novel enzyme inhibitors.

Disruption of Cellular Membranes

Certain antimicrobial agents function by disrupting the integrity of microbial cell membranes. Some 5-fluorouracil (B62378) derivatives with phosphonium (B103445) substitutions have been shown to cause significant damage to the cell envelope of bacteria.[10][11]

Induction of Apoptosis

In the context of anticancer activity, many chemotherapeutic agents induce programmed cell death, or apoptosis, in cancer cells. Some novel Schiff bases have been shown to induce apoptosis and increase the levels of caspase-3, a key executioner enzyme in the apoptotic pathway.[5]

Caption: Potential mechanisms of biological action.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of derivatives with significant potential in drug discovery and other areas of chemical science. The representative data and protocols presented in this guide, based on structurally analogous compounds, highlight the promising anticancer and antimicrobial activities that may be achieved through the derivatization of this core scaffold. Further research into the synthesis and biological evaluation of a broader library of this compound derivatives is warranted to fully explore their therapeutic potential. The detailed methodologies and structured data provided herein are intended to serve as a foundational resource for researchers embarking on such investigations.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C6H4FNO3 | CID 23498100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff’s Bases [ajgreenchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and antimicrobial testing of 5-fluorouracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Fluoro-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-nitrophenol is a versatile chemical intermediate of significant interest in the fields of pharmaceutical sciences, agrochemicals, and materials science.[1] Its aromatic ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of a strongly electron-withdrawing nitro group positioned para to the phenolic hydroxyl group and a fluorine atom at the ortho position.[1] The fluorine atom serves as an excellent leaving group in SNAr reactions, making this compound a valuable precursor for the synthesis of a diverse range of substituted nitrophenols.[2]

These application notes provide detailed protocols for the SNAr reactions of this compound with various nucleophiles, including amines, thiols, and alcohols. The resulting products are key building blocks in the development of novel therapeutic agents and other functional molecules.

Reaction Mechanism and Key Principles

The nucleophilic aromatic substitution of this compound proceeds via a two-step addition-elimination mechanism.[3]

-

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine atom. This is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored through the elimination of the highly electronegative fluoride (B91410) ion.[3]

The high reactivity of this compound in SNAr reactions is attributed to the strong inductive electron-withdrawing effect of the fluorine atom, which stabilizes the negatively charged Meisenheimer complex.[2]

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for the SNAr of this compound and related compounds with various nucleophiles.

Table 1: Reaction with Amine Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Primary/Secondary Amines | K₂CO₃ or Et₃N | DMF, DMSO, or Acetonitrile | 50-100 | 2-12 | 85-95 |

| Aniline | K₂CO₃ | DMF | 80 | 6 | ~90 |

| Morpholine | K₂CO₃ | DMSO | 100 | 4 | >95* |

*Data adapted from protocols for the closely related compound 2-fluoro-5-nitrobenzene-1,4-diamine (B8781729) and are representative for this compound.[3]

Table 2: Reaction with Thiol Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Alkyl/Aryl Thiols | NaH | Anhydrous THF or DMF | 0 to RT | 1-4 | 80-90 |

| Thiophenol | NaH | Anhydrous DMF | RT | 2 | ~88 |

*Data adapted from protocols for the closely related compound 2-fluoro-5-nitrobenzene-1,4-diamine and are representative for this compound.[3]

Table 3: Reaction with Alcohol/Phenol (B47542) Nucleophiles (Ether Synthesis)

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Primary/Secondary Alcohols | NaH or KHMDS | Anhydrous THF or DMF | 60-80 | 3-8 | 70-85* |

| Cyclohexylmethanol | N/A | Dichloromethane | 40 | 1 | 96 |

| 2-Phenylethanol | N/A | Dichloromethane | 40 | 2 | 89 |

*Data adapted from protocols for the closely related compound 2-fluoro-5-nitrobenzene-1,4-diamine and are representative for this compound.[3] **Yields obtained for the reaction of various alcohols with 2‐fluoro‐5‐nitrophenyldiazonium tetrafluoroborate, a derivative of this compound.[4]

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

Protocol 1: General Procedure for Reaction with Amine Nucleophiles

This protocol describes a general method for the synthesis of 2-(alkyl/arylamino)-5-nitrophenols.

Materials:

-

This compound

-

Primary or secondary amine (1.1 - 1.5 equivalents)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equivalents)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a round-bottom flask, add this compound (1.0 equivalent) and the chosen solvent (DMF or DMSO).

-

Add the amine nucleophile (1.1 - 1.5 equivalents) to the solution.

-

Add the base (K₂CO₃ or Et₃N, 2.0 equivalents).

-

Stir the reaction mixture at the desired temperature (typically 50-100 °C).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Reaction with Thiol Nucleophiles

This protocol details the synthesis of 2-(alkyl/arylthio)-5-nitrophenols.

Materials:

-

This compound

-

Thiol (1.1 equivalents)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Dichloromethane

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 equivalents) in anhydrous THF or DMF.

-

Cool the suspension to 0 °C in an ice bath.

-